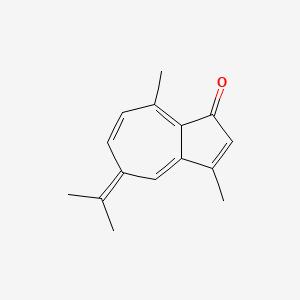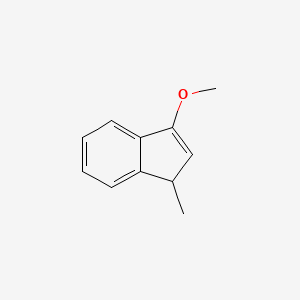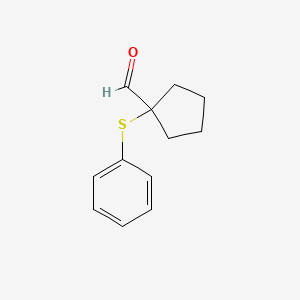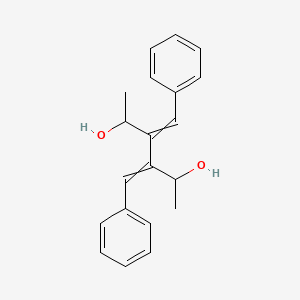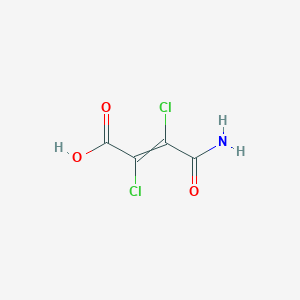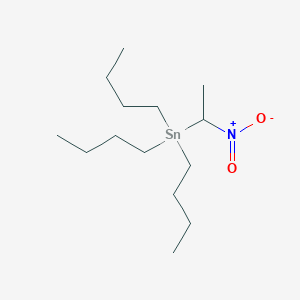
Tributyl(1-nitroethyl)stannane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tributyl(1-ethoxyvinyl)stannane is an organostannane compound with the molecular weight of 361.15 g/mol. It features a vinyl group (C=C) attached to a tin atom (Sn) via an ethoxy (OC₂H₅) linkage. This compound has found applications in various synthetic processes due to its reactivity and versatility.
Preparation Methods
a. Synthetic Routes
Tributyl(1-ethoxyvinyl)stannane can be synthesized through Stille coupling reactions. One common approach involves coupling a vinyl triflate with the stannane, followed by hydrolysis to yield the desired product .
b. Reaction Conditions
The reaction typically occurs under palladium-catalyzed conditions. The vinyl group acts as a nucleophile, participating in cross-coupling reactions with various electrophiles.
c. Industrial Production
While not widely used in large-scale industrial production, this compound serves as a valuable reagent in research and development laboratories.
Chemical Reactions Analysis
Tributyl(1-ethoxyvinyl)stannane undergoes several types of reactions:
Stille Coupling: Reacts with vinyl triflates to form α,β-unsaturated ketones.
Conversion of Acid Chlorides: Converts acid chlorides to α-oxygenated enones.
Common reagents include palladium catalysts, sulfoxides, α-haloethers, and chlorocyclobutenones. The major products depend on the specific reaction conditions.
Scientific Research Applications
a. Chemistry
Researchers use this compound as an electrophilic methyl ketone equivalent. It has been employed in the synthesis of complex molecules, including 13-oxophorbines (related to chlorophyll) .
b. Biology and Medicine
While not directly used in biological or medical applications, its reactivity makes it valuable for designing new compounds with potential biological activity.
c. Industry
Limited industrial applications exist, but its role in synthetic chemistry remains significant.
Mechanism of Action
The exact mechanism by which tributyl(1-ethoxyvinyl)stannane exerts its effects is context-dependent. It participates in various reactions, influencing the formation of specific products. Further studies are needed to elucidate its precise molecular targets and pathways.
Comparison with Similar Compounds
Tributyl(1-ethoxyvinyl)stannane shares similarities with other organostannanes, such as tributyltin hydride (Bu₃SnH) and tributyl(vinyl)tin (Bu₃SnC=CH₂)[2,3]. Its unique feature lies in the ethoxyvinyl group, which distinguishes it from related compounds.
Properties
CAS No. |
111860-50-5 |
|---|---|
Molecular Formula |
C14H31NO2Sn |
Molecular Weight |
364.11 g/mol |
IUPAC Name |
tributyl(1-nitroethyl)stannane |
InChI |
InChI=1S/3C4H9.C2H4NO2.Sn/c3*1-3-4-2;1-2-3(4)5;/h3*1,3-4H2,2H3;2H,1H3; |
InChI Key |
FMCXFYDYTSOMEV-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C(C)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




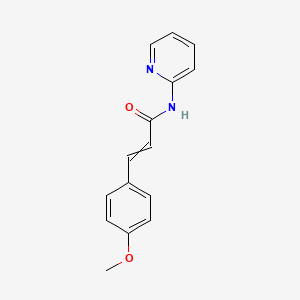
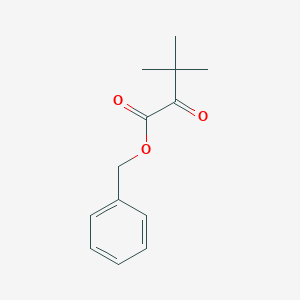
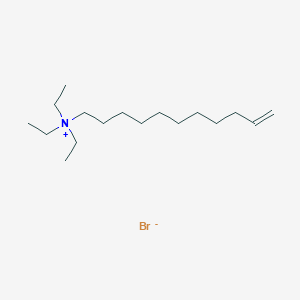
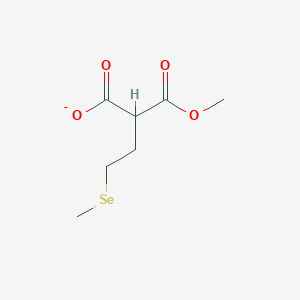

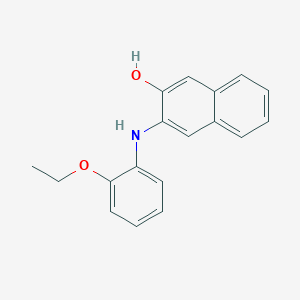
![2-[(4-methoxypyridin-2-yl)methylsulfinyl]-1H-thieno[3,4-d]imidazole](/img/structure/B14312823.png)
